molecular formula C9H17ClN2O2 B2732685 4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 2247106-08-5

4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B2732685
CAS No.: 2247106-08-5
M. Wt: 220.7
InChI Key: DCENDMNJIRKAJO-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is a chemical compound with the molecular formula C9H16N2O2·HCl. It is known for its unique spirocyclic structure, which includes an oxazolidinone ring fused with a diazaspirodecane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine and an oxazolidinone derivative, in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified by recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized oxazolidinone derivatives, reduced amine derivatives, and substituted spirocyclic compounds .

Scientific Research Applications

4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-8(2)9(13-7(12)11-8)3-5-10-6-4-9;/h10H,3-6H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCENDMNJIRKAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCNCC2)OC(=O)N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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